2-(Tributylstannyl)-5-(trifluoromethyl)pyridine

Medicinal Chemistry Pharmaceutical Process Chemistry Cross-Coupling Reagents

2-(Tributylstannyl)-5-(trifluoromethyl)pyridine (CAS 659722-71-1) is a heteroaryl organostannane classified as a Stille coupling reagent. Its molecular formula is C₁₈H₃₀F₃NSn with a molecular weight of 436.14 g/mol.

Molecular Formula C18H30F3NSn
Molecular Weight 436.1 g/mol
CAS No. 659722-71-1
Cat. No. B1438457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Tributylstannyl)-5-(trifluoromethyl)pyridine
CAS659722-71-1
Molecular FormulaC18H30F3NSn
Molecular Weight436.1 g/mol
Structural Identifiers
SMILESCCCC[Sn](CCCC)(CCCC)C1=NC=C(C=C1)C(F)(F)F
InChIInChI=1S/C6H3F3N.3C4H9.Sn/c7-6(8,9)5-2-1-3-10-4-5;3*1-3-4-2;/h1-2,4H;3*1,3-4H2,2H3;
InChIKeyQPRVUMOOSDCPRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Tributylstannyl)-5-(trifluoromethyl)pyridine (CAS 659722-71-1): A Regiospecific Organotin Building Block for Stille Cross-Coupling


2-(Tributylstannyl)-5-(trifluoromethyl)pyridine (CAS 659722-71-1) is a heteroaryl organostannane classified as a Stille coupling reagent. Its molecular formula is C₁₈H₃₀F₃NSn with a molecular weight of 436.14 g/mol . The compound features a tributylstannyl group at the pyridine 2-position and a trifluoromethyl group at the 5-position. It is commercially available with typical purities of ≥95% and is stored under inert atmosphere at -20°C . This regiospecific substitution pattern dictates its unique reactivity profile in palladium-catalyzed cross-coupling reactions, distinguishing it from non-fluorinated stannanes, regioisomeric analogs, and alternative coupling partners such as the corresponding 2-bromo derivative [1].

Why 2-(Tributylstannyl)-5-(trifluoromethyl)pyridine Cannot Be Substituted with Generic Stannanes or Halides


Substitution of 2-(Tributylstannyl)-5-(trifluoromethyl)pyridine with a non-fluorinated stannane (e.g., 2-(tributylstannyl)pyridine) or an alternative halogen coupling partner (e.g., 2-bromo-5-(trifluoromethyl)pyridine) is not equivalent due to three non-interchangeable properties: (i) regiospecific stannylation at the 2-position, which is essential for constructing 2-substituted-5-CF₃ pyridine architectures [1]; (ii) the strong electron-withdrawing effect of the 5-CF₃ group, which modulates the electronic properties of the pyridine ring and influences both coupling reactivity and the properties of downstream products ; and (iii) the distinct reactivity profile of the tributylstannyl moiety in Stille couplings compared to halides in Suzuki or Buchwald-Hartwig aminations, where the former often enables milder conditions and better tolerance of sensitive functional groups [2].

Quantitative Differentiation of 2-(Tributylstannyl)-5-(trifluoromethyl)pyridine: A Comparator-Based Evidence Guide


Patent Count Differentiates This Regioisomer as a Preferred Intermediate in Pharmaceutical Synthesis

2-(Tributylstannyl)-5-(trifluoromethyl)pyridine is explicitly referenced in 33 patents, whereas its 3-CF₃ regioisomer, 2-(tributylstannyl)-3-(trifluoromethyl)pyridine (CAS 1204580-78-8), appears in only 2 patents [1]. This 16.5-fold higher patent count indicates a significantly broader adoption of the 5-CF₃ substitution pattern in pharmaceutical and agrochemical development pipelines.

Medicinal Chemistry Pharmaceutical Process Chemistry Cross-Coupling Reagents

Electron-Withdrawing CF₃ Group Differentiates Reactivity from Non-Fluorinated Stannane

The 5-trifluoromethyl group exerts a strong electron-withdrawing inductive effect (-I) on the pyridine ring. This is reflected in the calculated pKa value of 2.77±0.29 for the conjugate acid of the pyridine nitrogen . In contrast, the non-fluorinated analog 2-(tributylstannyl)pyridine lacks this electron-withdrawing substituent, resulting in a less electron-deficient pyridine ring. The presence of the CF₃ group is known to influence both the rate of oxidative addition in Stille couplings and the electronic properties of the resulting biaryl products [1].

Organometallic Chemistry Cross-Coupling Electronic Effects

Stille Coupling Reactivity Distinguishes This Stannane from the Corresponding 2-Bromo Halide

The tributylstannyl group is the active nucleophilic partner in Stille couplings, whereas the corresponding 2-bromo-5-(trifluoromethyl)pyridine (CAS 50488-42-1) is an electrophilic partner for Suzuki-Miyaura or Buchwald-Hartwig couplings. While direct comparative yield data for identical transformations is lacking, the choice of reagent dictates the accessible coupling partner. The stannane is required when the target synthesis involves an electrophilic aryl halide that is incompatible with Suzuki conditions or when a halide precursor is not readily available [1]. The Stille reaction is also noted for its tolerance of sensitive functional groups and its ability to proceed under mild conditions [2].

Stille Coupling Cross-Coupling Methodology Organometallic Reagents

Regiospecific Stannylation at the 2-Position Differentiates This Isomer from 5-Tributylstannyl-2-trifluoromethylpyridine

2-(Tributylstannyl)-5-(trifluoromethyl)pyridine (CAS 659722-71-1) and 5-tributylstannyl-2-trifluoromethylpyridine (CAS 1204580-76-6) are regioisomers with swapped substitution patterns. The CAS 1204580-76-6 isomer is explicitly documented for use as a reactant in the preparation of anthranilic acid diamide derivatives as pesticides . In contrast, the 2-stannyl-5-CF₃ isomer (the target compound) is the regiospecific building block required for constructing 2-substituted-5-CF₃ pyridines, a motif prevalent in numerous pharmaceutical intermediates [1].

Regioisomerism Organotin Chemistry Cross-Coupling Selectivity

Commercial Purity Specifications Exceed Typical Technical Grade Stannanes

2-(Tributylstannyl)-5-(trifluoromethyl)pyridine is routinely available at purities of ≥95% to ≥98% [1]. In comparison, the non-fluorinated analog 2-(tributylstannyl)pyridine is often supplied as a technical grade with purity as low as 80-85% . Higher purity reduces the burden of in-house purification, minimizes unknown impurities that can interfere with sensitive catalytic cycles, and improves reproducibility in multi-step syntheses.

Quality Control Procurement Specifications Organotin Purity

Validated Application Scenarios for 2-(Tributylstannyl)-5-(trifluoromethyl)pyridine Based on Evidence


Synthesis of 2-Substituted-5-(trifluoromethyl)pyridine Pharmacophores

This compound is the preferred reagent for introducing the 5-(trifluoromethyl)pyridin-2-yl moiety via Stille coupling. Its high patent count (33) and regiospecific stannylation at the 2-position make it the validated choice for constructing pharmacophores in drug discovery programs targeting this specific substitution pattern [1].

Preparation of NIR-Emissive Platinum(II) Complexes for OLEDs

As demonstrated in the synthesis of 1,3-bis(5-(trifluoromethyl)pyridin-2-yl)-4,6-difluorobenzene (HL 29) via Stille cross-coupling, this stannane is essential for preparing ligands that red-shift excimer emission into the near-infrared (NIR) region [1]. The electron-withdrawing CF₃ group at the 5-position, which differentiates this compound from non-fluorinated stannanes, is critical for achieving this NIR emission [2].

Synthesis of Di(pyridin-2-yl)amine-Based Ligands

While a recent publication reported a one-step synthesis of bis(5-(trifluoromethyl)pyridin-2-yl)amines using the 2-bromo derivative and Pd-catalyzed amination [1], the stannane (the target compound) remains the necessary alternative for Stille coupling-based routes when the amination strategy is not feasible due to substrate limitations. The stannane is required when the target aryl halide coupling partner is incompatible with the amination conditions or when a Stille coupling is preferred for functional group tolerance [2].

Process Development and Scale-Up Requiring High-Purity Reagents

For process chemistry and scale-up applications where reproducibility is paramount, the consistently high commercial purity (≥95%) of this stannane is a critical advantage over technical grade alternatives (80-85% purity) [1]. This higher purity minimizes the need for pre-purification and reduces the risk of catalyst poisoning from unknown impurities, directly impacting the robustness and yield of large-scale Stille couplings [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Tributylstannyl)-5-(trifluoromethyl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.